An In-Depth Technical Guide to 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
An In-Depth Technical Guide to 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
This guide provides a comprehensive technical overview of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid, a specialized naphthoic acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, proposes a synthetic pathway, and explores its potential biological significance based on the activities of structurally related molecules.
Chemical Identity and Structure
1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is an aromatic carboxylic acid featuring a naphthalene core. This core is substituted with a hydroxyl group at the 1-position, a carboxylic acid group at the 2-position, and a 4-nitrophenoxy group at the 4-position. The presence of these distinct functional groups suggests a molecule with interesting chemical reactivity and potential for biological interactions.
The chemical structure of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is illustrated below:
Caption: Chemical structure of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1-Hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid |
| CAS Number | 21894-06-4[1][2] |
| Molecular Formula | C₁₇H₁₁NO₆[1][2] |
| Molecular Weight | 325.27 g/mol [1][2] |
| Synonyms | 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its aromatic nature and the presence of polar functional groups.
| Property | Value | Source |
| Boiling Point | 526.5 °C at 760 mmHg | [1][2] |
| Storage | 2-8 °C | [1][2] |
| Solubility | While specific data for this compound is unavailable, related naphthoic acids are soluble in hot water and organic solvents like ethanol and acetone.[3][4] The solubility is pH-dependent due to the carboxylic acid group.[4] | - |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: A proposed multi-step synthesis of the target compound.
Detailed Protocol (Hypothetical)
-
Esterification: 1,4-Dihydroxy-2-naphthoic acid is first esterified, for example, by reacting with methanol in the presence of a catalytic amount of strong acid to protect the carboxylic acid functionality.
-
Selective Protection: One of the hydroxyl groups would then need to be selectively protected to prevent it from reacting in the subsequent step.
-
Nucleophilic Aromatic Substitution: The remaining free hydroxyl group is then reacted with 4-fluoronitrobenzene in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at an elevated temperature.
-
Deprotection: The protecting groups on the hydroxyl and carboxylic acid functionalities are then removed to yield the final product.
-
Purification: The crude product would likely be purified by recrystallization or column chromatography.
Note: This proposed synthesis would require significant optimization of reaction conditions and purification methods.
Spectroscopic and Analytical Characterization
While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the multiple aromatic protons. Key expected signals include:
-
A singlet for the hydroxyl proton.
-
A singlet for the carboxylic acid proton (which may be broad and exchangeable with D₂O).
-
A series of doublets and multiplets in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the naphthalene and nitrophenyl rings.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show a number of signals in the aromatic region (110-160 ppm) and a characteristic signal for the carboxylic acid carbon (around 170 ppm).
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for:
-
O-H stretching of the hydroxyl and carboxylic acid groups (broad band around 3000-3500 cm⁻¹).
-
C=O stretching of the carboxylic acid (around 1700 cm⁻¹).
-
C-O stretching of the ether linkage (around 1250 cm⁻¹).
-
N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹).
Mass Spectrometry
High-resolution mass spectrometry should show the molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₁NO₆).
Potential Biological and Pharmacological Profile
The biological activity of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid has not been explicitly reported. However, the structural motifs present in the molecule, namely the naphthoquinone-like core and the nitrophenoxy group, are found in compounds with known biological activities.
Insights from Naphthoquinone Derivatives
Naphthoquinones are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[1][5] Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and to interfere with cellular respiration and DNA replication.[1] For instance, some amino and thioether derivatives of naphthoquinones have shown promising antifungal, antibacterial, and anticancer activities.[1]
Aryl Hydrocarbon Receptor (AhR) Modulation
Related compounds, such as 1,4-dihydroxy-2-naphthoic acid, have been identified as agonists of the aryl hydrocarbon receptor (AhR), which plays a role in regulating inflammatory responses in the gut.[6][7] It is plausible that 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid could also interact with this receptor, potentially modulating inflammatory pathways.
Potential as an Anti-inflammatory Agent
A derivative of 1-hydroxy-2-naphthoic acid, methyl-1-hydroxy-2-naphthoate, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways.[8] This suggests that the core naphthoic acid structure may possess inherent anti-inflammatory properties.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
Safety and Handling
Specific toxicity data for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is not available. Therefore, it should be handled with care, assuming it may be harmful. The safety data for the related compound, 1-hydroxy-2-naphthoic acid, indicates that it can cause skin and eye irritation.[3][9] The presence of a nitro group can also confer toxicity.
General Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.
First Aid Measures
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion and Future Directions
1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is a compound with a well-defined chemical structure but limited experimentally determined properties and biological activities in the public domain. Its structural features suggest potential for interesting chemical and biological activities, particularly in the areas of anti-inflammatory and anticancer research. Future research should focus on developing a reliable synthetic route, comprehensive spectroscopic characterization, and in-depth evaluation of its biological effects to fully elucidate its potential for therapeutic applications.
References
-
PubChem. 1-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the production of 6-hydroxy-2-naphthoic acid.
- Google Patents. Method for producing 2-hydroxy-1,4-naphthoquinone.
-
001CHEMICAL. 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid. [Link]
- Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
U.S. Environmental Protection Agency. 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester - Substance Details. [Link]
-
001CHEMICAL. CAS No. 21894-06-4, 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid. [Link]
-
PubMed. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]
-
ResearchGate. Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. [Link]
-
MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]
-
BMRB. 1-hydroxy-2-naphthoic Acid. [Link]
-
National Institutes of Health. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]
-
Solubility of Things. 1-Hydroxy-2-naphthoic acid. [Link]
-
Googleapis. UNITED STATES PATENT OFFICE. [Link]
-
ECHA. Registration Dossier. [Link]
-
SIELC. 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester. [Link]
-
NP-MRD. Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851). [Link]
-
The Royal Society of Chemistry. Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. [Link]
-
PubMed. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. [Link]
-
Spectroscopy Handout. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
Sources
- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. fishersci.com [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
